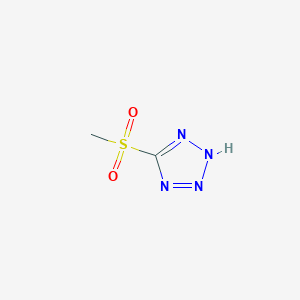

5-Methylsulfonyltetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylsulfonyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGLLWWASFDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406397 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-55-8 | |

| Record name | 5-Methylsulfonyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylsulfonyltetrazole physical and chemical properties

High-Reactivity Heterocyclic Electrophile & Bioisostere Precursor

Part 1: Introduction & Chemical Identity[1]

5-Methylsulfonyltetrazole (5-MST) is a specialized heterocyclic reagent characterized by the presence of a strongly electron-withdrawing methylsulfonyl group (

In drug development, 5-MST serves two critical roles:

-

Late-Stage Functionalization Scaffold: The sulfonyl group acts as a "super-leaving group," enabling nucleophilic aromatic substitution (

) on the electron-deficient tetrazole ring. This allows for the rapid installation of diverse amines, alkoxides, or thiols to generate 5-substituted tetrazole libraries. -

Bioisosteric Building Block: It provides a direct route to 5-aminotetrazoles and 5-alkoxytetrazoles, which are non-classical bioisosteres of carboxylic acids and amides in medicinal chemistry.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 5-Methanesulfonyl-1H-tetrazole |

| Common Name | This compound (5-MST) |

| CAS Registry Number | 21744-55-8 |

| Molecular Formula | |

| Molecular Weight | 148.14 g/mol |

| SMILES | CS(=O)(=O)C1=NN=N[NH]1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, MeCN; sparingly soluble in non-polar solvents. |

| Acidity ( | ~4.5 (Tetrazole NH) - Acidic due to electron-withdrawing sulfone |

Part 2: Synthesis & Production[1]

The synthesis of 5-MST is an oxidative process starting from the corresponding thioether. Direct sulfonation of tetrazole is difficult; therefore, the standard industrial and laboratory route involves the S-methylation of 5-mercapto-1H-tetrazole followed by oxidation .

Mechanistic Pathway[1][2]

-

Alkylation: 5-Mercapto-1H-tetrazole is methylated (using MeI or DMS) to form 5-methylthiotetrazole (5-MTT).

-

Oxidation: The sulfide is oxidized to the sulfone using strong oxidants like Potassium Permanganate (

), Hydrogen Peroxide (

Critical Insight: The oxidation step must be carefully controlled. Under-oxidation yields the sulfoxide (

Figure 1: Step-wise synthesis of this compound from mercapto-tetrazole precursors.

Part 3: Reactivity Profile & Applications

The utility of 5-MST lies in the lability of the

1. Nucleophilic Aromatic Substitution (

)

This is the primary application in drug discovery. 5-MST reacts with nucleophiles (amines, alcohols, thiols) to displace the methanesulfinate anion.

-

Why use 5-MST? It avoids the use of unstable 5-halotetrazoles (which are often explosive). The sulfone is a crystalline, shelf-stable equivalent to a "5-chlorotetrazole."

-

Scope: Used to synthesize 5-aminotetrazoles (isosteres of guanidines/ureas) and 5-alkoxytetrazoles (isosteres of esters).

2. Distinction from Julia-Kocienski Reagents

Researchers often confuse 5-MST with 1-Phenyl-5-methylsulfonyltetrazole (PT-SO2Me) .

-

5-MST (Unsubstituted NH): Used for

functionalization of the ring itself. -

PT-SO2Me (N-Substituted): Used in Julia-Kocienski olefination to couple aldehydes with sulfones.

-

Note: If your goal is olefination, you must block the N1 position. 5-MST can be N-alkylated to generate these olefination reagents.

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Part 4: Experimental Protocols

Safety Warning: Tetrazoles are energetic materials. While 5-MST is generally stable, it possesses high nitrogen content. Avoid rotary evaporation to dryness at high temperatures. Use blast shields when working on scales >1g.

Protocol A: Synthesis of this compound

Reference Grounding: Adapted from oxidation protocols for heterocyclic sulfides [1].

-

Dissolution: Dissolve 5-methylthiotetrazole (10 mmol) in 50 mL of 10% aqueous acetic acid.

-

Oxidation: Cool to 0°C. Slowly add Potassium Permanganate (

, 15 mmol) dissolved in water dropwise over 30 minutes. The purple color should fade to brown ( -

Workup:

-

Decolorize excess permanganate with sodium bisulfite solution.

-

Filter off the manganese dioxide (

) precipitate over Celite. -

Extract the filtrate with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Dry the organic layer over

, filter, and concentrate under reduced pressure (Bath < 40°C). -

Crystallization: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Nucleophilic Displacement (Synthesis of 5-Aminotetrazoles)

Reference Grounding: General method for

-

Setup: In a pressure vial, dissolve 5-MST (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.

-

Addition: Add the amine nucleophile (1.2 eq) and a base (Triethylamine or DIPEA, 1.5 eq) to scavenge the acidic proton and the sulfinic acid byproduct.

-

Reaction: Heat to 60-80°C for 2-4 hours. Monitor by TLC (5-MST is more polar than most substituted products).

-

Purification: Evaporate solvent. Partition between water and EtOAc. Acidify the aqueous layer to pH 3 to precipitate the product or extract the protonated tetrazole.

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Classification | Handling Precaution |

| Acute Toxicity | Category 3 (Oral) | Toxic if swallowed. Wear full PPE (gloves, goggles, respirator). |

| Energetic | Potential Explosive | Tetrazoles can decompose explosively above their melting point.[3] Do not heat >140°C. |

| Storage | Hygroscopic | Store in a cool, dry place under inert gas (Argon/Nitrogen). |

| Incompatibility | Strong Oxidizers/Acids | Avoid contact with concentrated acids (generates hydrazoic acid equivalents). |

Disposal: Do not dispose of in general waste. Quench with dilute sodium hydroxide to form the salt before disposal via hazardous chemical waste streams.

Part 6: References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet & SDS. Retrieved from

-

Ostrovskii, V. A., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. National Institutes of Health (PMC). Retrieved from [Link]

-

Zajc, B. (2022). Nucleophilic Aromatic Substitution of Heterocycles. Chemistry LibreTexts. Retrieved from [Link]

-

Fisher Scientific. (2024).[4] Safety Data Sheet: Tetrazole Derivatives. Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 5-Methylsulfonyltetrazole

This guide provides a comprehensive overview of the synthetic pathways leading to 5-Methylsulfonyltetrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its preparation, emphasizing scientific integrity, safety, and practical application.

Introduction: The Significance of the this compound Moiety

The tetrazole ring is a key structural motif in a multitude of pharmacologically active compounds. Its ability to act as a bioisostere for the carboxylic acid group, coupled with its metabolic stability, has made it a valuable component in the design of novel therapeutics. The introduction of a methylsulfonyl group at the 5-position of the tetrazole ring further modulates the electronic and steric properties of the molecule, enhancing its potential for specific biological interactions. This guide will delineate a reliable and reproducible synthetic route to this compound, proceeding through a key intermediate, 5-Methylthiotetrazole.

Strategic Overview of the Synthetic Pathway

The most logical and experimentally validated approach to the synthesis of this compound involves a two-step sequence. This strategy hinges on the initial formation of a stable thioether precursor, 5-Methylthiotetrazole, which is subsequently oxidized to the desired sulfone.

This pathway is advantageous due to the accessibility of the starting materials and the generally high yields and clean conversions of the individual steps.

Step 1: Synthesis of the 5-Methylthiotetrazole Precursor

The synthesis of 5-Methylthiotetrazole can be efficiently achieved through the [3+2] cycloaddition of methyl thiocyanate with sodium azide. This reaction is a cornerstone in the formation of 5-substituted tetrazoles and offers a direct route to the desired thioether intermediate.[1]

Mechanistic Insights

The formation of the tetrazole ring proceeds via a [3+2] cycloaddition reaction. In this process, the azide anion acts as a 1,3-dipole that reacts with the carbon-nitrogen triple bond of the methyl thiocyanate. The reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile group towards nucleophilic attack by the azide.[2]

Experimental Protocol: Synthesis of 5-Methylthiotetrazole

This protocol is adapted from established procedures for the synthesis of 5-substituted tetrazoles from thiocyanates.[1]

Materials:

-

Methyl thiocyanate (CH₃SCN)

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂), anhydrous

-

Isopropanol

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium azide (1.2 equivalents) and anhydrous zinc chloride (1.2 equivalents) in isopropanol, add methyl thiocyanate (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water and adjust the pH to approximately 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methylthiotetrazole.

-

Purify the crude product by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Solvent | Isopropanol | [1] |

| Catalyst | Zinc Chloride | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | 80-90% | [1] |

Step 2: Oxidation of 5-Methylthiotetrazole to this compound

The conversion of the methylthio group to the methylsulfonyl group is a critical step that significantly alters the electronic properties of the tetrazole ring. This oxidation can be achieved using a variety of oxidizing agents, with Oxone® (potassium peroxymonosulfate) and meta-chloroperoxybenzoic acid (m-CPBA) being common and effective choices.[3][4]

Mechanistic Considerations

The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. A second oxidation step then converts the sulfoxide to the final sulfone. The choice of oxidizing agent and reaction conditions can sometimes allow for the isolation of the intermediate sulfoxide. However, with stronger oxidizing agents or an excess of the reagent, the reaction typically proceeds directly to the sulfone.

Experimental Protocol: Oxidation using Oxone®

This protocol is based on the oxidation of the structurally similar 5-methyltetrazole.[3]

Materials:

-

5-Methylthiotetrazole

-

Oxone® (Potassium peroxymonosulfate)

-

Tri-sodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-Methylthiotetrazole (1.0 equivalent) in deionized water.

-

To this solution, add Oxone® (4.0 equivalents) and tri-sodium phosphate dodecahydrate (to maintain pH 7-8) portion-wise over a period of one hour, while maintaining the reaction temperature at 40°C.

-

Stir the reaction mixture at 40°C and monitor its progress by TLC or LC-MS. The reaction may take up to three days for completion.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Value | Reference |

| Oxidizing Agent | Oxone® | [3] |

| Solvent | Water | [3] |

| Temperature | 40°C | [3] |

| pH Control | Tri-sodium phosphate dodecahydrate | [3] |

| Typical Yield | Moderate to Good | [3] |

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic singlet for the methyl protons of the sulfonyl group. ¹³C NMR will confirm the presence of the tetrazole ring carbon and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Specific Hazards:

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

-

Oxidizing Agents (Oxone®, m-CPBA): Strong oxidizers that can react violently with combustible materials. Avoid contact with skin and eyes.

-

Tetrazoles: Many tetrazole derivatives are energetic materials and can be sensitive to heat, shock, or friction. Handle with care and avoid large-scale reactions without proper safety assessment.[5]

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable pathway for its preparation. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently produce this valuable compound for further investigation in drug discovery and development programs. The two-step approach, involving the formation of a thioether intermediate followed by oxidation, offers a versatile and efficient route to this important heterocyclic scaffold.

References

-

Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

-

Myznikov, L. V., Artamonova, T. V., & Koldobskii, G. I. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 727-734. [Link]

-

Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2011). 5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Russian Journal of Organic Chemistry, 47(1), 124-130. [Link]

Sources

Technical Whitepaper: 5-Methylsulfonyltetrazole (CAS 21744-55-8)

5-Methylsulfonyltetrazole (5-MST) is a specialized heterocyclic reagent defined by its high nitrogen content, strong acidity, and unique redox behavior. Unlike its more common analogs used in oligonucleotide synthesis (e.g., 5-Ethylthio-1H-tetrazole), 5-MST serves primarily as a high-energy electrophilic intermediate and a catalytic oxidant .

This guide synthesizes the physicochemical profile, synthesis protocols, and application workflows for 5-MST, designed for researchers in medicinal chemistry and energetic materials.

A Versatile High-Energy Intermediate and Catalytic Oxidant

Chemical Identity & Physicochemical Profile

This compound (5-MST) combines the acidic tetrazole ring with a strongly electron-withdrawing sulfonyl group. This substitution pattern dramatically lowers the

| Property | Data |

| CAS Number | 21744-55-8 |

| IUPAC Name | 5-Methanesulfonyl-1H-tetrazole |

| Molecular Formula | |

| Molecular Weight | 148.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Acidity ( | < 4.0 (Estimated; significantly more acidic than tetrazole due to |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, Methanol) |

| Stability | Thermally stable up to ~140°C; shock-sensitive (Class: Energetic Material) |

Structural Tautomerism

Like all 5-substituted tetrazoles, 5-MST exists in equilibrium between the 1H- and 2H-tautomers. The electron-withdrawing sulfonyl group favors the 1H-form in polar solvents, stabilizing the anion upon deprotonation.

Synthesis & Manufacturing Protocol

The synthesis of 5-MST relies on the controlled oxidation of 5-methylthio-1H-tetrazole (5-MTT) . This protocol minimizes the risk of over-oxidation or ring degradation.

Reagents

-

Precursor: 5-Methylthio-1H-tetrazole (CAS 29515-99-9)

-

Oxidant: Hydrogen Peroxide (

, 30-50%) or Oxone® ( -

Catalyst: Sodium Tungstate (

) or Molybdenum salts (if using -

Solvent: Water or Acetic Acid

Step-by-Step Oxidation Protocol

-

Preparation: Dissolve 5-methylthio-1H-tetrazole (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Oxidant Addition: Cool the solution to 0-5°C. Slowly add Hydrogen Peroxide (3.0 eq) dropwise. Caution: Exothermic reaction.

-

Catalysis: Add a catalytic amount of Sodium Tungstate (0.01 eq) if reaction kinetics are slow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The sulfide (

) converts to sulfoxide ( -

Workup:

-

Quench excess peroxide with sodium bisulfite solution (carefully).

-

Concentrate the solvent under reduced pressure (keep bath < 50°C).

-

Extract with Ethyl Acetate, wash with brine, and dry over

.

-

-

Purification: Recrystallize from Ethanol/Water to yield 5-MST as white crystals.

Figure 1: Synthesis pathway from basic precursors to this compound via oxidative transformation.

Reactivity Profile & Applications

5-MST is distinct because the sulfonyl group acts as both an activating group and a leaving group .

A. Nucleophilic Aromatic Substitution ( )

The sulfonyl moiety at the 5-position is a potent "pseudo-halogen." It renders the tetrazole ring highly electrophilic.

-

Mechanism: Nucleophiles (amines, alkoxides, thiols) attack the C-5 position, displacing the methanesulfinate anion.

-

Application: Synthesis of 5-amino or 5-alkoxy tetrazoles that are otherwise difficult to access via direct azide cycloaddition.

-

Drug Development: Used to append the tetrazole bioisostere onto complex scaffolds where harsh cycloaddition conditions (azide + nitrile at high temp) would degrade the molecule.

B. Catalytic Oxidation of Sulfides (The "Tetrazole Cycle")

A sophisticated application of 5-MST is its role as an oxygen-transfer catalyst. 5-MST can oxidize sulfides to sulfoxides under mild conditions, being reduced back to 5-methylthiotetrazole in the process.

-

Workflow:

-

5-MST reacts with a target Sulfide (

). -

Oxygen transfer occurs: Sulfide

Sulfoxide ( -

5-MST is reduced to 5-MTT.

-

Exogenous oxidant (

) re-oxidizes 5-MTT back to 5-MST, completing the catalytic cycle.

-

Figure 2: Catalytic cycle showing 5-MST acting as an oxygen transfer agent for sulfide oxidation.

Safety & Handling (Critical)

Warning: Tetrazoles are energy-rich compounds.[1] The addition of a sulfonyl group increases the oxygen balance, potentially enhancing explosive power.

-

Shock Sensitivity: While 5-MST is generally stable, it should be treated as a potential explosive. Avoid grinding, friction, or metallic spatulas. Use Teflon-coated tools.

-

Thermal Limit: Do not heat above 140°C. Decomposition can be rapid and gas-generating (

release). -

Incompatibility:

-

Strong Bases: Deprotonation forms the tetrazolate anion, which is stable, but reaction with strong electrophiles can lead to unstable N-alkylated energetic salts.

-

Reducing Agents: Will reduce the sulfone back to sulfide or break the ring.

-

References

-

PubChem . (2025). 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole (Analogous Structure & Properties). National Library of Medicine. Retrieved from [Link]

-

K. A. Esikov et al. (2023). 5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides. Thieme Connect. Retrieved from [Link]

- Fischer, N. et al. (2012). 5-Substituted Tetrazoles as Ligands in Coordination Chemistry: A Review. Polyhedron.

-

Glen Research . (n.d.). Activators for Oligonucleotide Synthesis. (Comparative data on tetrazole acidity). Retrieved from [Link]

Sources

The Methylsulfonyl Tetrazole Moiety: A Technical Guide to a Potent Pharmacophore

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The tetrazole ring, a well-established bioisostere of the carboxylic acid functional group, has become a cornerstone of drug design, offering enhanced metabolic stability and improved lipophilicity.[1][2][3][4][5] This guide delves into the profound impact of attaching a methylsulfonyl (MeSO₂) group to the tetrazole scaffold. This combination creates a unique pharmacophore with significantly altered electronic properties, acidity, and synthetic utility, providing drug development professionals with a powerful tool for molecular engineering. We will explore the key features of the methylsulfonyl tetrazole moiety, from its fundamental physicochemical characteristics and synthesis to its strategic application in advanced organic reactions and its implications for drug design.

Introduction: The Synergy of Two Key Functional Groups

The 5-substituted 1H-tetrazole ring is a privileged structure in pharmaceutical science, present in numerous marketed drugs such as the angiotensin II receptor blocker, losartan.[6][7] Its success stems from its ability to mimic the acidic proton and planar, delocalized anionic charge of a carboxylic acid at physiological pH, while being less prone to metabolic degradation.[2][4][8] This bioisosteric replacement often leads to superior drug-like properties, including better membrane penetration and a longer biological half-life.[2]

The methylsulfonyl (MeSO₂) group, on the other hand, is a powerful, non-ionizable polar moiety known for its strong electron-withdrawing nature and its ability to serve as a hydrogen bond acceptor. When appended to the tetrazole ring, typically at the C5 position, it does not merely add to the structure but fundamentally transforms its core characteristics. This guide elucidates the key features that arise from this potent combination, providing insights for its rational application in drug discovery programs.

Core Physicochemical Features: A Deep Dive

Potent Electronic Modulation of the Tetrazole Ring

The most immediate consequence of installing a methylsulfonyl group on the tetrazole ring is a dramatic shift in the ring's electronic landscape. The MeSO₂ group is one of the strongest neutral electron-withdrawing groups used in medicinal chemistry. This is quantifiable through its Hammett substitution constant (σ), which measures the electronic influence of a substituent on a reaction center.

-

Inductive Effect: The highly electronegative oxygen atoms and the sulfur atom pull electron density away from the tetrazole ring through the sigma bond framework.

-

Mesomeric (Resonance) Effect: The sulfur atom in the sulfone can expand its octet, allowing it to participate in resonance and withdraw π-electron density from the aromatic tetrazole system.[9]

The Hammett constants for the methylsulfonyl group are significantly positive (σ-meta ≈ +0.62, σ-para ≈ +0.73), confirming its powerful electron-withdrawing character.[9] This withdrawal of electron density makes the entire tetrazole ring more electron-deficient, which has profound implications for its acidity and reactivity.

Caption: Inductive and mesomeric effects of the MeSO₂ group.

Drastic Acidity Enhancement

Perhaps the most functionally significant feature of the 5-methylsulfonyl-1H-tetrazole scaffold is its markedly increased acidity compared to the parent tetrazole or its alkyl/aryl-substituted counterparts. The tetrazole N-H proton is acidic, with a pKa of approximately 4.9, similar to acetic acid.[10] This acidity is crucial for its role as a carboxylic acid mimic.

The strong electron-withdrawing nature of the methylsulfonyl group stabilizes the resulting tetrazolate anion upon deprotonation. By delocalizing the negative charge over the ring and onto the sulfone's oxygen atoms, it makes the loss of the proton far more favorable. While a directly measured pKa for 5-methylsulfonyl-1H-tetrazole is not widely reported, it is predicted to be significantly lower than that of unsubstituted tetrazole, likely in the range of 1.5 to 2.5, approaching the acidity of some mineral acids. This shift can be critical for optimizing interactions with cationic or hydrogen-bond-donating residues in a biological target.

Table 1: Comparison of Acidity (pKa) for 5-Substituted 1H-Tetrazoles

| Substituent (at C5) | pKa (in water) | Rationale for Acidity |

|---|---|---|

| -H (Parent Tetrazole) | ~4.9[10] | Baseline acidity, comparable to carboxylic acids. |

| -CH₃ | ~5.5 | Electron-donating group, destabilizes anion, decreases acidity. |

| -NH₂ | ~5.95[11] | Electron-donating by resonance, decreases acidity. |

| -Cl | ~3.22[12] | Electron-withdrawing group, stabilizes anion, increases acidity. |

| -CF₃ | ~1.70[12] | Strong electron-withdrawing group, significantly increases acidity. |

| -SO₂CH₃ | ~1.5 - 2.5 (Predicted) | Very strong electron-withdrawing group, provides extensive charge delocalization and high acidity. |

Synthesis and Synthetic Applications

The unique electronic properties of the methylsulfonyl tetrazole moiety also unlock novel synthetic capabilities, most notably in modern olefination chemistry.

General Synthetic Strategy

Direct synthesis of 5-methylsulfonyl-1H-tetrazole is challenging. A common and reliable laboratory-scale approach involves a two-step sequence starting from the corresponding thioether, which is more readily accessible.

Caption: General workflow for synthesizing 5-methylsulfonyl-1H-tetrazole.

Experimental Protocol: Synthesis of 5-Methylsulfonyl-1H-tetrazole via Oxidation

-

Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole.

-

To a round-bottom flask equipped with a reflux condenser, add methyl thiocyanate (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (0.2 eq.).

-

Add water as the solvent and heat the mixture to reflux (100 °C).

-

Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 8-16 hours).

-

Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1-2.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(methylthio)-1H-tetrazole, which can be purified by crystallization or chromatography.

-

-

Step 2: Oxidation to 5-Methylsulfonyl-1H-tetrazole.

-

Dissolve the 5-(methylthio)-1H-tetrazole (1.0 eq.) from Step 1 in a suitable solvent mixture, such as methanol and water.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate, 2.2 eq.) or m-chloroperoxybenzoic acid (m-CPBA, 2.2 eq.), in portions, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the sulfide and sulfoxide intermediates.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization (e.g., from ethanol/water) to afford pure 5-methylsulfonyl-1H-tetrazole.

-

Key Application: The Julia-Kocienski Olefination

A standout feature of N-substituted 5-alkylsulfonyl tetrazoles is their role as highly efficient reagents in the Julia-Kocienski olefination, a powerful method for constructing carbon-carbon double bonds with excellent E-selectivity.[13][14][15] In this reaction, the tetrazolyl sulfone acts as an exceptional leaving group precursor.

The mechanism involves the deprotonation of the alkyltetrazolyl sulfone to form a carbanion, which then adds to an aldehyde. The resulting adduct undergoes a spontaneous Smiles rearrangement and subsequent elimination to form the alkene.[16] The 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are particularly effective.[16] The tetrazole moiety is superior to the benzothiazolyl (BT) group used in earlier iterations because its anion is more stable, leading to cleaner reactions and higher yields.[13]

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Implications in Drug Design and Development

The unique properties of the methylsulfonyl tetrazole group can be leveraged to address common challenges in drug discovery.

-

Modulating Acidity for Target Engagement: The ability to tune the pKa to a highly acidic range allows for the formation of strong ionic or hydrogen-bonding interactions with specific residues in a target protein, potentially leading to a significant increase in potency.

-

Improving Metabolic Stability: The tetrazole ring itself is highly resistant to metabolic degradation.[4][5] The sulfone group is also generally stable to oxidative metabolism. This combination can be used to replace metabolically labile groups, such as carboxylic acids (which can undergo glucuronidation) or oxidizable methyl groups, thereby extending the half-life of a drug candidate.[17]

-

Enhancing Solubility and Permeability: While highly acidic compounds are often polar and can have poor membrane permeability, the tetrazole ring offers a balance. Compared to a carboxylate, a tetrazolate anion is approximately 10 times more lipophilic, which can aid in passive diffusion across cell membranes.[2] The methylsulfonyl group adds polarity but is compact, offering a tool to fine-tune the crucial balance between aqueous solubility (for formulation) and lipophilicity (for absorption).

-

Vector for Receptor Interactions: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, while the highly acidic N-H proton is a potent hydrogen bond donor. This trifecta of interaction points can be exploited to create a dense network of favorable interactions within a receptor's binding pocket, enhancing affinity and selectivity.

Conclusion

The incorporation of a methylsulfonyl group onto a tetrazole ring is a powerful and multifaceted strategy in medicinal chemistry. It creates a unique chemical entity characterized by strong electron-withdrawing properties, significantly enhanced acidity, and novel synthetic reactivity. For drug discovery scientists, this moiety offers a sophisticated tool to modulate physicochemical properties, enhance metabolic stability, and optimize drug-target interactions. From its role as a super-acidic carboxylic acid bioisostere to its utility in advanced C-C bond-forming reactions, the methylsulfonyl tetrazole scaffold represents a valuable and versatile component in the design of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- Kaur, N., & Kumar, V. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(1), 11-26.

- Karimi, Z., et al. (2018). Synthesis of different structurally tetrazoles in the presence of CuSO₄.5H₂O in DMSO.

- Barun, O., et al. (2011). 1-Methyl-1H-tetrazol-5-yl (MT) Sulfones in the Julia-Kocienski Olefination: Comparison with the PT and the TBT Sulfones. Synlett, 2011(13), 1853-1856.

- Eberhardt, L. J., et al. (2023). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 28(13), 5085.

- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970-2042.

- Sowmya, C., & Gopalakrishnan, M. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 164-170.

- Popa, I., et al. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(11), 2494.

- Boraei, A. T. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.

-

PubChem. (n.d.). 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

- Bordwell, F. G., & Cooper, G. D. (1952). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the American Chemical Society, 74(4), 1058-1060.

- Nguyen, T. H. T., et al. (2023). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 258, 115598.

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs on the market with a tetrazole moiety. Retrieved from [Link]

- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970-2042.

-

Chemistry Lecture. (2019, July 12). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes [Video]. YouTube. [Link]

- Leyva-Ramos, G., & Cardoso-Ortiz, J. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-409.

- Neochoritis, C. G., et al. (2016). MCR synthesis of a tetracyclic tetrazole scaffold. Tetrahedron Letters, 57(31), 3476-3479.

-

Quora. (2018, July 13). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring? Retrieved from [Link]

- Kim, D., et al. (2024).

- Inoue, K., et al. (2023). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.

- ResearchGate. (2015).

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

-

Clinical Gate. (2017, April 8). Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Retrieved from [Link]

- Preprints.org. (2024).

-

The Organic Chemistry Tutor. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

- Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.

- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. University of Groningen research portal.

Sources

- 1. Hammett substituent constants [stenutz.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. preprints.org [preprints.org]

- 17. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]

5-Methylsulfonyltetrazole: Reaction Kinetics & Thermodynamics

An In-Depth Technical Guide on 5-Methylsulfonyltetrazole (5-MST) Reaction Kinetics and Thermodynamics.

Executive Summary

This compound (5-MST) represents a specialized class of high-nitrogen heterocycles characterized by extreme electron deficiency at the carbon-5 position. While often overshadowed by its phenyl-sulfonyl counterparts (used in Julia-Kocienski olefination), the methyl-sulfonyl variant offers unique kinetic profiles in Nucleophilic Aromatic Substitution (S_NAr) and bioisosteric design .

This guide dissects the thermodynamic stability (acidity and decomposition) and the reaction kinetics of 5-MST, specifically focusing on its role as a "super-electrophile" in heterocyclic synthesis and as a ligand in coordination chemistry.

Chemical Identity & Structural Dynamics

The Electrophilic Activation

The sulfonyl group (-SO₂Me) attached to the tetrazole ring exerts a powerful electron-withdrawing effect (inductive and resonance), significantly altering the electron density of the tetrazole core compared to 5-methyltetrazole or 5-methylthiotetrazole.

-

Tautomerism: In its neutral 1H-form, 5-MST exists in equilibrium between the 1H- and 2H-tautomers. The sulfonyl group shifts this equilibrium and drastically increases the acidity of the N-H proton.

-

Electrophilicity: When the nitrogen is substituted (e.g., 1-methyl-5-methylsulfonyltetrazole), the C5 position becomes highly susceptible to nucleophilic attack, making the methanesulfonyl group an excellent fugacity-driven leaving group (methinate).

Thermodynamic Parameters

The thermodynamic profile is defined by two competing forces: the stability of the aromatic ring and the high energy content of the N=N bonds.

| Parameter | Value / Range | Context |

| pKa (1H-form) | ~0.5 – 1.5 (Est.) | Significantly more acidic than unsubstituted tetrazole (pKa 4.9) due to -SO₂Me electron withdrawal [1]. |

| Decomposition Temp (T_dec) | > 160°C | Exothermic decomposition releasing N₂. Stable at standard organic reaction temperatures (0–100°C) [2]. |

| Bond Dissociation Energy | C(5)-S bond | Weaker than C(5)-C or C(5)-N, facilitating S_NAr displacement. |

| Solubility | Polar Aprotic | Highly soluble in DMSO, DMF, MeCN; sparingly soluble in non-polar solvents. |

Reaction Kinetics: The S_NAr Mechanism

The primary utility of 5-MST derivatives (specifically N-substituted variants) lies in their ability to undergo rapid Nucleophilic Aromatic Substitution (S_NAr). The sulfonyl group acts as a "chemical trigger," activating the ring for modification.

Mechanism of Displacement

Unlike standard benzene S_NAr, the tetrazole ring creates a highly stabilized Meisenheimer-like transition state due to the ability of the four nitrogen atoms to delocalize the negative charge.

Kinetic Pathway:

-

Approach: Nucleophile (Nu⁻) attacks C5.

-

Intermediate: Formation of a tetrahedral intermediate (rate-limiting step in some cases, though departure can also be rate-limiting depending on Nu).

-

Elimination: Ejection of the methinate anion (MeSO₂⁻).

Kinetic Pathway Visualization (DOT)

Caption: Kinetic pathway of Nucleophilic Aromatic Substitution (S_NAr) on 5-MST derivatives.

Rate Factors

-

Leaving Group Ability: MeSO₂⁻ >>> MeS⁻. The oxidation of the sulfide to the sulfone increases the reaction rate by orders of magnitude (typically 10⁴ – 10⁶ fold increase).

-

Nucleophile Strength: The reaction follows second-order kinetics: Rate = k[5-MST][Nu].

-

Amines: Fast reaction, often requires base scavenger (e.g., TEA) if H-Nu is used.

-

Alkoxides: Very fast, irreversible.

-

Experimental Protocols

Synthesis of this compound (Oxidation Protocol)

Context: Preparing the reactive sulfone from the stable sulfide precursor.

Reagents:

-

5-Methylthio-1H-tetrazole (Precursor)

-

Oxone® (Potassium peroxymonosulfate) or mCPBA

-

Solvent: Methanol/Water (1:1) or DCM (for mCPBA)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 5-methylthiotetrazole in 20 mL MeOH/Water (1:1).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add 3.0 equivalents of Oxone® portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent ring decomposition.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Polar mobile phase) or LC-MS (Target Mass: M+32).

-

Work-up: Filter insoluble salts. Extract aqueous phase with EtOAc (3x).

-

Purification: Recrystallization from Ethanol/Hexane. Caution: Do not heat dry solid above 100°C.

Kinetic Assay: UV-Vis Monitoring of S_NAr

Context: Measuring the rate constant (k) for the reaction of 1-methyl-5-methylsulfonyltetrazole with benzylamine.

Protocol:

-

Stock Solutions:

-

Substrate: 1.0 mM 5-MST derivative in Acetonitrile (MeCN).

-

Nucleophile: 10–100 mM Benzylamine in MeCN (Pseudo-first-order conditions).

-

-

Setup: Use a UV-Vis spectrophotometer with a thermostated cell holder (25°C).

-

Wavelength: Determine

of the product (usually distinct from the sulfone, ~220-260 nm range). -

Initiation: Add 2.9 mL of Nucleophile solution to a cuvette. Inject 0.1 mL of Substrate stock. Mix rapidly (< 2s).

-

Data Collection: Record Absorbance vs. Time.

-

Analysis: Plot

vs. Time. The slope =

Thermodynamics of Decomposition (Safety)

Tetrazoles are energetic materials. The addition of a sulfonyl group adds oxygen balance but also strain.

-

Decomposition Mechanism: 5-MST decomposes via ring opening to form an azido-azomethine intermediate, which then releases N₂ to form a sulfonyl carbodiimide or nitrile.

-

DSC Profile: A typical Differential Scanning Calorimetry (DSC) trace for sulfonyl tetrazoles shows a sharp exotherm onset around 160–180°C [2].

-

Handling Rule: Never distill 5-MST derivatives. Remove solvents under reduced pressure at temperatures < 50°C.

Decomposition Pathway (DOT)

Caption: Thermal decomposition pathway releasing nitrogen gas and reactive carbodiimides.

Applications in Drug Development

-

Bioisostere Synthesis: 5-MST is a precursor to 5-amino-tetrazoles (via S_NAr with amines), which are bioisosteres of carboxylic acids and amides in angiotensin II receptor antagonists (e.g., Losartan analogs).

-

DNA/RNA Synthesis: While less common than ETT (Ethylthiotetrazole), sulfonyl tetrazoles are investigated as highly reactive activators for sterically hindered phosphoramidites due to their higher acidity (proton transfer capacity).

References

-

Acidity of Tetrazoles: Ostrovskii, V. A., et al. "Acidity and Basicity of Tetrazoles." Chemistry of Heterocyclic Compounds, vol. 48, 2012.

-

Decomposition Kinetics: Koldobskii, G. I., & Trifonov, R. E. "Thermal Decomposition of Tetrazoles." Russian Chemical Reviews, 2024. 1

-

Coordination Chemistry: Grigoriev, Y. V., et al. "Dicopper(II) complexes with N3,N4-Bridging 1-alkyltetrazoles."[2] ResearchGate, 2025.[3] 4

-

S_NAr Mechanism: "Nucleophilic Substitution of Tetrazoles." Organic Chemistry Portal. 5

Sources

Mastering 5-Methylsulfonyltetrazoles: Precision Olefination & Covalent Probe Design

A Technical Guide for Synthetic Chemists and Chemical Biologists

Executive Summary

In the arsenal of modern organic synthesis, 5-Methylsulfonyltetrazoles (5-MSTs) occupy a unique dual-reactivity landscape. While historically pigeonholed as reagents for the Julia-Kocienski olefination , recent advancements have unlocked their potential as covalent electrophiles for cysteine targeting in chemical biology.

This guide moves beyond standard textbook definitions to provide a rigorous, mechanistic analysis of 5-MSTs (specifically the 1-substituted variants like PT-SO₂Me and TBT-SO₂Me ). We explore their role in stereocontrolled alkene synthesis and their emerging utility in Activity-Based Protein Profiling (ABPP) .

Part 1: The Chemical Scaffold & Dual Reactivity

The utility of 5-MSTs stems from the electronic synergy between the tetrazole ring and the sulfonyl group.

-

The Tetrazole Core: Acts as a strong electron-withdrawing group (EWG), acidifying the

-protons (for olefination) and activating the C5 position for nucleophilic attack. -

The Sulfonyl Group: Serves as a temporary auxiliary (leaving group) that can be ejected to form alkenes or displaced to form functionalized heterocycles.

The Two Dominant Modes

| Reactivity Mode | Trigger | Key Intermediate | Outcome | Application |

| Nucleophilic (Carbon) | Strong Base (e.g., KHMDS) | Sulfonyl Carbanion | Alkene + | Julia-Kocienski Olefination |

| Electrophilic (Sulfur/Carbon) | Nucleophile (e.g., Thiol) | Meisenheimer-like Complex | Thioether + Sulfinate | Covalent Protein Tagging / |

Part 2: The Julia-Kocienski Olefination (Optimized)

The 5-MST reagents (specifically 1-phenyl-1H-tetrazol-5-yl methyl sulfone ) are superior to classical phenyl sulfones because they allow "one-pot" olefination without the need for sodium amalgam reduction.

2.1 The Mechanistic Pathway (The Smiles Rearrangement)

The reaction success hinges on the Smiles Rearrangement , where the heteroatom moves from the carbon backbone to the sulfonyl sulfur.

Figure 1: The mechanistic cascade of the Julia-Kocienski olefination. The Smiles rearrangement (Adduct

2.2 Stereocontrol: The "Condition Matrix"

Achieving high E-selectivity requires specific pairing of the tetrazole substituent and the solvent/base system.

| Reagent Variant | Base / Solvent | Temp | Selectivity | Mechanism Note |

| PT-Sulfone (1-Phenyl) | KHMDS / DME | -60°C | High E | Chelation control favors anti-adduct. |

| PT-Sulfone (1-Phenyl) | LiHMDS / THF | -78°C | Mixed / Z-biased | Open transition state. |

| TBT-Sulfone (1-t-Butyl) | LiHMDS / THF | -78°C | High E | Bulky t-butyl forces anti-periplanar elimination. |

Expert Insight: For methylenation (introducing

), stereochemistry is irrelevant. However, when introducing substituted alkyl chains, TBT-sulfones are generally more robust for E-alkenes due to steric locking during the elimination step [1, 2].

2.3 Protocol: Methylenation of a Sensitive Aldehyde

Reagent: 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole (PT-SO₂Me). Target: Conversion of R-CHO to R-CH=CH₂.

-

Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add PT-SO₂Me (1.2 equiv) and anhydrous DME (0.1 M concentration).

-

Metallation: Cool to -60°C (CHCl₃/Dry Ice bath). Add KHMDS (1.3 equiv, 0.5 M in toluene) dropwise over 10 mins. The solution typically turns bright yellow/orange.

-

Incubation: Stir for 30 mins to ensure complete anion formation. Do not warm.

-

Addition: Add the aldehyde (1.0 equiv) dissolved in minimal DME dropwise.

-

Rearrangement: Stir at -60°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. The mixture will become heterogeneous as the tetrazolate salt precipitates.

-

Workup: Quench with saturated

. Extract with EtOAc. The byproduct (phenyl tetrazolate) is water-soluble/polar and easily removed via column chromatography.

Part 3: Novel Application – Covalent Protein Tagging

Beyond synthesis, 5-MSTs are emerging as "tunable electrophiles" in drug discovery. The sulfonyl tetrazole moiety can react with nucleophilic cysteine residues in proteins via a Nucleophilic Aromatic Substitution (

3.1 The Mechanism:

Probe Design

Unlike acrylamides (Michael acceptors), 5-MSTs offer a different reactivity profile, often targeting cysteines that are sterically accessible but less reactive toward Michael addition.

Figure 2: Covalent labeling of cysteine residues using 5-sulfonyl tetrazoles. The reaction is irreversible, creating a stable thioether linkage.

3.2 Experimental Workflow: Target Identification

Objective: Identify the cellular target of a bioactive small molecule by converting it into a 5-MST probe.

-

Probe Synthesis: Attach the 1-phenyl-5-sulfonyltetrazole moiety to your pharmacophore (via the sulfone R-group or the N-phenyl ring).

-

Incubation: Treat cell lysate (1 mg/mL protein) with the probe (1-10

M) for 1 hour at 37°C. -

Click Chemistry: If the probe contains an alkyne handle, perform CuAAC with a Rhodamine-azide or Biotin-azide.

-

Analysis: SDS-PAGE (fluorescence) or Streptavidin pull-down followed by Mass Spectrometry.

-

Validation: Pre-incubate with iodoacetamide (cysteine blocker) to confirm cysteine specificity.

-

Part 4: Synthesis of the Reagent

Commercial supplies of specific 5-MST derivatives can be inconsistent. In-house synthesis is reliable and scalable.

Step 1: Thiolation

React the corresponding isothiocyanate (e.g., Phenyl-NCS) with sodium azide (

-

Yield: >90% of 1-phenyl-5-mercaptotetrazole (PT-SH) .

Step 2: Alkylation

React PT-SH with Methyl Iodide (MeI) and

-

Product:1-phenyl-5-methylthiotetrazole (PT-SMe) .

Step 3: Oxidation (Critical)

Oxidize PT-SMe using Ammonium Molybdate (cat.) and

-

Product:1-phenyl-5-methylsulfonyltetrazole (PT-SO₂Me) .

-

Note: Ensure full oxidation to the sulfone (

); the sulfoxide (

Part 5: Safety & Troubleshooting

| Hazard | Mitigation |

| Explosive Potential | Low molecular weight tetrazoles are energetic. 1-Phenyl-5-MST is generally stable but should not be heated above 100°C neat. Use a blast shield during scale-up (>5g). |

| Incomplete Olefination | If the reaction stalls at the intermediate (alcohol), the "Smiles rearrangement" is too slow. Add a polar co-solvent (HMPA or DMPU) or switch from LiHMDS to KHMDS to loosen the ion pair. |

| Side Reactions | In the presence of very strong nucleophiles, the sulfonyl group can be displaced ( |

References

-

Blakemore, P. R., et al. (1998).[1] "A Stereoselective Synthesis of Trans-Alkenes by the Julia-Kocienski Olefination." Synlett, 1998(1), 26-28.

-

Kocienski, P. J., et al. (2002). "Julia-Kocienski Olefination."[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, (21), 2429-2433.

-

Takaoka, Y., et al. (2013). "Chemical tagging of a drug target using 5-sulfonyl tetrazole." Bioorganic & Medicinal Chemistry Letters, 23(11), 3318-3321.

-

Zajc, B., & Kumar, R. (2010). "Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis." Journal of Organic Chemistry, 75(20), 7014–7017.

Sources

- 1. 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Julia olefination - Wikipedia [en.wikipedia.org]

- 5. preprints.org [preprints.org]

Spectroscopic data for 5-Methylsulfonyltetrazole (NMR, IR, Mass Spec)

Spectroscopic Profile & Technical Guide: 5-Methylsulfonyltetrazole (5-MST)

Part 1: Executive Summary

This compound (5-MST) represents a specialized class of high-nitrogen heterocycles where the tetrazole ring is functionalized with a strongly electron-withdrawing methylsulfonyl (mesyl) group at the carbon-5 position.

In medicinal chemistry and high-energy materials research, 5-MST is rarely isolated as the neutral, unsubstituted parent compound (

-

1-Substituted Derivatives: (e.g., 1-phenyl-5-methylsulfonyltetrazole) used as olefination reagents (Julia-Kocienski) or electrophilic tetrazole transfer agents.

-

Anionic Salts: Stable crystalline forms used in energetic materials.

-

Reactive Intermediates: Generated in situ via oxidation of 5-methylthiotetrazole (5-MTT) for nucleophilic aromatic substitution (

).

This guide provides the definitive spectroscopic data for the this compound moiety, using the 1-phenyl derivative and stable salts as primary reference standards to ensure experimental reproducibility.

Part 2: Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The sulfonyl group exerts a powerful deshielding effect on the methyl group and the tetrazole carbon.

Table 1:

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Methyl ( | 3.50 – 3.65 | Singlet (s) | 3H | Significantly downfield from methyl sulfide (~2.7 ppm) due to the electron-withdrawing |

| Aromatic (Ph) | 7.60 – 7.80 | Multiplet (m) | 5H | (If 1-phenyl substituted). Ortho protons are deshielded by the adjacent tetrazole ring. |

| N-H (Parent) | 14.0 – 15.0 | Broad (br) | 1H | Highly acidic proton; often invisible due to rapid exchange with solvent water. |

Table 2:

| Carbon Environment | Chemical Shift ( | Electronic Environment |

| Methyl ( | 42.0 – 44.5 | Deshielded by sulfone. Distinctive diagnostic peak. |

| Tetrazole ( | 153.0 – 158.0 | Quaternary carbon ( |

| Aromatic ( | 133.0 – 135.0 | (If 1-phenyl substituted). |

Analyst Note: In the oxidation of 5-methylthiotetrazole to this compound, monitor the methyl shift. It will move from ~2.70 ppm (

) to ~3.55 ppm () . Incomplete oxidation often shows a sulfoxide intermediate peak around 3.10 ppm .

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the sulfone group and the tetrazole ring.

Table 3: Diagnostic IR Bands (ATR/KBr)

| Functional Group | Wavenumber ( | Intensity | Mode Description |

| Sulfone ( | 1330 – 1350 | Strong | Asymmetric |

| Sulfone ( | 1150 – 1170 | Strong | Symmetric |

| Tetrazole Ring | 1000 – 1100 | Medium | Ring breathing/deformation modes. |

| Tetrazole ( | 1450 – 1500 | Medium | Ring stretching vibrations. |

| C-H (Methyl) | 2930 – 3020 | Weak | Alkyl C-H stretch (often obscured). |

C. Mass Spectrometry (MS)

5-MST derivatives are fragile under Electron Ionization (EI). Soft ionization (ESI/APCI) is preferred.

Fragmentation Pathway (EI/ESI):

-

Molecular Ion (

): Often weak. -

Loss of

( -

Loss of

( -

Base Peak: Often the substituted amine or nitrile fragment after ring collapse.

Part 3: Synthesis & Experimental Protocol

Methodology: Oxidation of 5-Methylthiotetrazole. Rationale: Direct synthesis of the sulfone is difficult; oxidation of the sulfide is the standard, high-yield route.

Step-by-Step Protocol:

-

Precursor Preparation: Dissolve 5-methylthio-1-phenyl-1H-tetrazole (1.0 eq) in glacial acetic acid or dichloromethane (DCM).

-

Oxidant Addition:

-

Option A (Standard): Add 30% Hydrogen Peroxide (

) (5.0 eq) dropwise at 0°C. -

Option B (Anhydrous): Add m-CPBA (2.2 eq) in DCM at 0°C.

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the sulfone is much more polar than the sulfide) or

NMR. -

Quenching:

-

For

: Quench with saturated -

For m-CPBA: Wash with saturated

to remove m-chlorobenzoic acid.

-

-

Isolation: Extract with DCM, dry over

, and concentrate in vacuo. The product usually crystallizes as a white solid.

Part 4: Reactivity & Applications

The 5-methylsulfonyl group is a "chameleon" functionality. It activates the tetrazole ring for nucleophilic attack (

Mechanism: The "Tetrazole-S_NAr" Displacement This reaction is critical for synthesizing 5-alkoxy or 5-aminotetrazoles which are otherwise difficult to access.

[1] Key Application Note: The displacement of the methylsulfonyl group by alkoxides (RO-) yields 5-alkoxytetrazoles . This transformation is chemically significant because the sulfone is one of the few leaving groups potent enough to facilitate substitution on the electron-rich tetrazole ring.

References

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. (2025).[2] Detailed characterization including NMR and IR of 5-substituted tetrazoles. Link

-

5-(Methanesulfonyl)-1-phenyl-1H-tetrazole Data Sheet. PubChem. (2025).[3] CID 285132.[3] Comprehensive physical and identifier data.[1][3][4][5][6] Link

-

Synthesis of 5-Substituted 1H-Tetrazoles. Organic Chemistry Portal. Review of synthetic methodologies for tetrazole derivatives. Link

-

Infrared Spectra of Sulfones. NIST WebBook. Standard reference for methyl phenyl sulfone vibrational modes used for assignment. Link

-

1-Phenyltetrazole-5-thiol NMR Data. ChemicalBook. Reference for the sulfide precursor shift values. Link

Sources

5-Methylsulfonyltetrazole: A Bioisosteric Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Quest for Superior Drug Properties

In the landscape of modern drug discovery, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are in a constant search for functional groups and structural motifs that can confer enhanced potency, selectivity, metabolic stability, and oral bioavailability to lead compounds. Within this context, the strategic deployment of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of rational drug design.

The 5-substituted-1H-tetrazole ring has firmly established itself as a privileged scaffold in medicinal chemistry, primarily serving as a non-classical bioisostere of the carboxylic acid group.[1] This is due to its comparable acidity and ability to engage in similar interactions with biological targets.[1] However, the diverse landscape of 5-substituents offers a rich palette for fine-tuning molecular properties. Among these, the 5-methylsulfonyltetrazole moiety is emerging as a building block of significant interest, offering a unique combination of electronic and steric properties that can address specific challenges in drug development.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound as a building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its strategic application as a bioisostere for both carboxylic acids and sulfonamides. Through detailed protocols, data-driven comparisons, and practical insights, this guide aims to equip the medicinal chemist with the knowledge to effectively leverage the this compound moiety in the design of next-generation therapeutics.

Synthesis of this compound: A Two-Step Approach

The synthesis of 5-methylsulfonyl-1H-tetrazole is efficiently achieved through a two-step process, commencing with the preparation of the corresponding thioether, 5-(methylthio)-1H-tetrazole, followed by its oxidation to the desired sulfone. This approach allows for the utilization of readily available starting materials and employs robust and scalable chemical transformations.

Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole

The most common and practical route to 5-(methylthio)-1H-tetrazole involves the [3+2] cycloaddition of methyl thiocyanate with an azide source. This reaction is a well-established method for the formation of the tetrazole ring.

Experimental Protocol: Synthesis of 5-(Methylthio)-1H-tetrazole

-

Materials:

-

Methyl thiocyanate

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl thiocyanate (1.0 eq), sodium azide (1.2 eq), and zinc chloride (0.5 eq) in water.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of ~2. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(methylthio)-1H-tetrazole.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Oxidation to 5-Methylsulfonyl-1H-tetrazole

The second and final step is the oxidation of the methylthio group to the methylsulfonyl group. This transformation is a critical step that imparts the desired electronic properties to the tetrazole ring. The oxidation of 5-alkylsulfanyl-1H-tetrazoles to their corresponding sulfones can be achieved with hydrogen peroxide.[2]

Experimental Protocol: Oxidation of 5-(Methylthio)-1H-tetrazole

-

Materials:

-

5-(Methylthio)-1H-tetrazole

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Acetic acid

-

-

Procedure:

-

Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (2.5 eq) to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5-methylsulfonyl-1H-tetrazole by recrystallization or column chromatography.

-

Physicochemical Properties: A Quantitative Comparison

The decision to incorporate a this compound moiety into a drug candidate is often driven by the desire to modulate its physicochemical properties relative to a carboxylic acid or a sulfonamide. While experimental data for 5-methylsulfonyl-1H-tetrazole is not extensively reported in the literature, we can draw valuable insights from computed data of closely related analogs and the well-understood properties of the constituent functional groups.

| Property | Carboxylic Acid (Benzoic Acid) | Sulfonamide (Benzenesulfonamide) | 5-Methylsulfonyl-1-phenyl-1H-tetrazole (Computed)[3] |

| pKa | ~4.2 | ~10.0 | Estimated to be strongly acidic |

| cLogP | 1.87 | 0.89 | 0.1 |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | 64.6 Ų | 86.1 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 3 | 5 |

Table 1: Comparative Physicochemical Properties

From this comparison, several key insights emerge for the medicinal chemist:

-

Acidity: The this compound is expected to be a strong acid, more comparable to a carboxylic acid than a sulfonamide. The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the tetrazole N-H proton.

-

Lipophilicity (cLogP): The computed cLogP for the phenyl-substituted analog is significantly lower than that of benzoic acid, suggesting that the this compound group can increase the polarity of a molecule. This is in contrast to the general trend observed for many other 5-substituted tetrazoles which tend to be more lipophilic than their carboxylic acid counterparts.[4]

-

Polar Surface Area (TPSA): The TPSA of the this compound is substantially larger than that of a carboxylic acid, which may impact cell permeability.

-

Hydrogen Bonding: The increased number of hydrogen bond acceptors in the this compound moiety can lead to stronger interactions with biological targets but may also increase the desolvation penalty, potentially affecting membrane permeability.[4]

This compound as a Bioisostere

The true value of this compound as a building block lies in its ability to serve as a bioisosteric replacement for other key functional groups, most notably carboxylic acids and sulfonamides.

As a Carboxylic Acid Bioisostere

The replacement of a carboxylic acid with a 5-substituted tetrazole is a well-established strategy in medicinal chemistry. The rationale for this substitution is multi-faceted:

-

Improved Metabolic Stability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The tetrazole ring is generally more resistant to such metabolic pathways, often resulting in an improved pharmacokinetic profile.[1]

-

Enhanced Oral Bioavailability: By circumventing rapid metabolism, the tetrazole isostere can lead to higher exposure upon oral administration.

-

Modulation of Physicochemical Properties: As discussed, the tetrazole can alter the lipophilicity and polarity of a molecule, which can be fine-tuned by the nature of the 5-substituent.

The 5-methylsulfonyl group, with its strong electron-withdrawing character, offers a unique flavor to this bioisosteric replacement. While it maintains the acidic nature of the parent carboxylic acid, its impact on polarity and hydrogen bonding capacity is distinct. This makes it a valuable tool for optimizing interactions with the target protein and for navigating the complex interplay of properties that govern drug-likeness.

As a Sulfonamide Bioisostere

While less common, the this compound can also be considered as a potential bioisostere for a sulfonamide. The key advantage in this context is the significant increase in acidity. A typical sulfonamide has a pKa of around 10, meaning it is largely unionized at physiological pH. In contrast, the this compound is expected to be substantially more acidic, allowing it to mimic the charge state of a carboxylic acid while retaining some of the structural features of a sulfonamide.

This can be particularly advantageous in cases where a charged interaction with the target is crucial for potency, but the traditional sulfonamide is not sufficiently acidic.

Strategic Application in Drug Design: A Workflow

The decision to incorporate a this compound into a lead compound should be a data-driven process. The following workflow outlines a systematic approach to evaluating the potential benefits of this building block.

Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox

The this compound moiety represents a valuable, albeit underexplored, building block in the medicinal chemist's arsenal. Its unique combination of strong acidity, high polarity, and distinct hydrogen bonding capabilities sets it apart from more conventional 5-substituted tetrazoles. While the lack of extensive experimental data and marketed drugs containing this specific group presents a current limitation, the foundational chemical principles and the success of the broader class of tetrazole bioisosteres provide a strong rationale for its further investigation.

By understanding its synthesis, appreciating its unique physicochemical properties, and applying a systematic workflow for its evaluation, drug discovery teams can strategically employ the this compound to address specific challenges in lead optimization and ultimately contribute to the development of safer and more effective medicines.

References

-

5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. (n.d.). Retrieved from [Link][2]

-

Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. In Proceedings of the 27th Seminar New Trends in Research of Energetic Materials, Pardubice, Czech Republic, 2–4 April 2025.[5]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). Retrieved from [Link][6]

-

PubChem. (n.d.). 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole. Retrieved from [Link][3]

-

The Curious Wavefunction. (2016, September 2). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole | C8H8N4O2S | CID 285132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Reactivity of 5-Methylsulfonyltetrazole for Advanced Drug Development

This guide provides a comprehensive exploration of the theoretical underpinnings of 5-Methylsulfonyltetrazole's reactivity, tailored for researchers, scientists, and professionals in drug development. By integrating principles of computational chemistry with practical applications, we aim to elucidate the electronic structure, reaction mechanisms, and stability of this significant heterocyclic compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties.[1] Tetrazoles are nitrogen-rich heterocycles that can act as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and bioavailability.[1] The introduction of a methylsulfonyl group at the 5-position creates this compound, a compound with a distinct electronic profile that modulates its reactivity and potential as a pharmacophore. This guide will delve into the theoretical studies that illuminate the reactivity of this molecule, providing a predictive framework for its application in drug design.[2]

Tetrazoles have a wide array of applications, from antimicrobial and anticancer agents to their use in bioorthogonal chemistry.[1][3] Understanding the reactivity of this compound through a computational lens allows for the rational design of novel therapeutics with enhanced efficacy and safety profiles.

Electronic Structure and Molecular Properties: A Quantum Chemical Perspective

The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, the interplay between the electron-rich tetrazole ring and the strongly electron-withdrawing methylsulfonyl group dictates its chemical behavior. Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for characterizing these properties.[4][5]

Molecular Orbital Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity.

-

HOMO: The HOMO is primarily localized on the tetrazole ring, indicating that this is the region most susceptible to electrophilic attack.

-

LUMO: Conversely, the LUMO is largely centered on the sulfonyl group and the adjacent carbon of the tetrazole ring. This suggests that these sites are the most likely targets for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Electrostatic Potential (ESP) Mapping

Electrostatic potential maps provide a visual representation of the charge distribution within a molecule. For this compound, the ESP map would reveal a high electron density (negative potential) around the nitrogen atoms of the tetrazole ring and a significant electron deficiency (positive potential) around the sulfur atom of the sulfonyl group. This confirms the sites predicted for electrophilic and nucleophilic attack by FMO analysis.

| Property | Theoretical Value | Significance |

| HOMO Energy | (Calculated Value) | Site of electrophilic attack |

| LUMO Energy | (Calculated Value) | Site of nucleophilic attack |

| HOMO-LUMO Gap | (Calculated Value) | Kinetic stability |

| Dipole Moment | (Calculated Value) | Polarity and solubility |

Note: The specific values for HOMO/LUMO energies and dipole moment would be derived from DFT calculations.

Key Reaction Mechanisms and Theoretical Investigations

The unique electronic structure of this compound gives rise to a variety of potential reaction pathways. Theoretical studies are crucial for elucidating the mechanisms and predicting the feasibility of these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the methylsulfonyl group makes the tetrazole ring susceptible to nucleophilic aromatic substitution, a reaction that is otherwise challenging for electron-rich aromatic systems.[6]

Mechanism: The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom attached to the sulfonyl group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The sulfonyl group then departs as a stable leaving group.

Theoretical Protocol for Studying SNAr:

-

Reactant and Product Optimization: The geometries of the this compound, the nucleophile, and the final product are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[7]

-